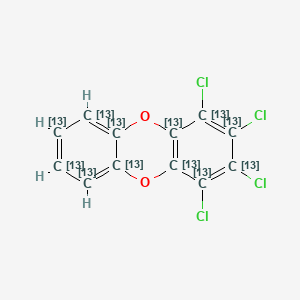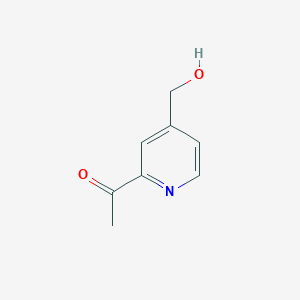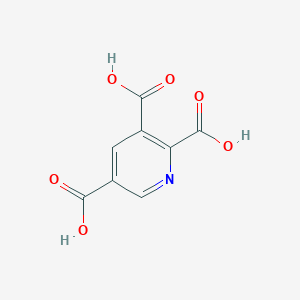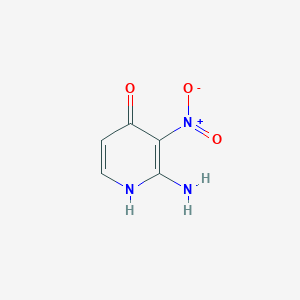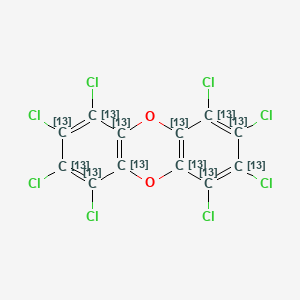
Octachlorodibenzo-p-dioxin-13C12
Übersicht
Beschreibung
Octachlorodibenzo-p-dioxin-13C12: is a chlorinated organic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). It is a labeled compound where all carbon atoms are replaced with the isotope carbon-13. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octachlorodibenzo-p-dioxin-13C12 typically involves the chlorination of dibenzo-p-dioxin under controlled conditions. The process includes:
Chlorination Reaction: Dibenzo-p-dioxin is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Isotopic Labeling: The carbon-12 atoms in the dibenzo-p-dioxin are replaced with carbon-13 atoms through a series of isotopic exchange reactions.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle chlorinated compounds and isotopic labeling. The process involves:
High-Resolution Gas Chromatography (HRGC): Used to separate and purify the compound.
High-Resolution Mass Spectrometry (HRMS): Ensures the isotopic purity and concentration of the labeled compound
Analyse Chemischer Reaktionen
Types of Reactions: Octachlorodibenzo-p-dioxin-13C12 is relatively unreactive due to the high degree of chlorination. it can undergo:
Oxidation: In the presence of strong oxidizing agents.
Reduction: Under specific conditions with reducing agents.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce partially dechlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reference standard in analytical methods such as HRGC and HRMS.
- Helps in the study of the environmental fate and transport of dioxins.
Biology and Medicine:
- Investigated for its toxicological effects and mechanisms of action.
- Used in studies related to endocrine disruption and carcinogenicity.
Industry:
- Employed in environmental monitoring and assessment of dioxin contamination.
- Utilized in the development of analytical methods for detecting trace levels of dioxins in various matrices .
Wirkmechanismus
Octachlorodibenzo-p-dioxin-13C12 exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. This mechanism is similar to other dioxin-like compounds, although the specific pathways and molecular targets may vary .
Vergleich Mit ähnlichen Verbindungen
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Highly toxic and often used as a reference for dioxin toxicity.
Hexachlorodibenzo-p-dioxin (HxCDD): Less chlorinated and less toxic compared to octachlorodibenzo-p-dioxin.
Polychlorinated Dibenzofurans (PCDFs): Structurally related but differ in the number and position of chlorine atoms.
Uniqueness: Octachlorodibenzo-p-dioxin-13C12 is unique due to its complete isotopic labeling with carbon-13, making it highly valuable for analytical and research purposes. Its high degree of chlorination also makes it more stable and less reactive compared to less chlorinated dioxins .
Eigenschaften
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBFBMSLDGNHL-WCGVKTIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921369 | |
| Record name | Octachlorodibenzo-p-dioxin-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114423-97-1 | |
| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, octachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octachlorodibenzo-p-dioxin-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




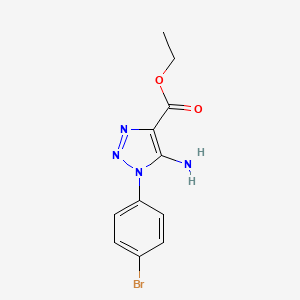

![3,6-Diphenyl-4H-isoxazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B3064459.png)


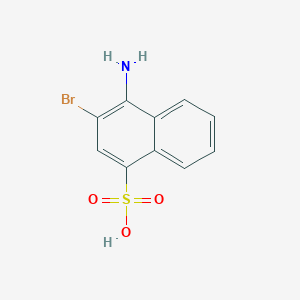
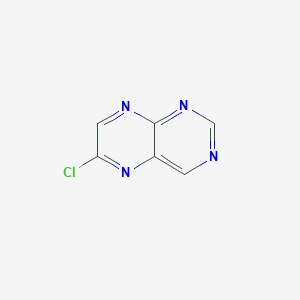
![{7-[(Ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetic acid](/img/structure/B3064505.png)
